molecular formula C15H14N4O5S B12253376 methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12253376
M. Wt: 362.4 g/mol
InChI Key: HIOJFMCOPAIDAA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms, along with an oxadiazole moiety. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole moiety, followed by the construction of the thiadiazine ring. The final step involves the esterification of the carboxylate group.

    Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thiadiazine Ring Construction: The thiadiazine ring is formed by the reaction of a suitable dithiol with a diamine in the presence of an oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be further oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazine and oxadiazole rings, which imparts distinct chemical and biological properties not commonly found in other heterocyclic compounds.

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C15H14N4O5S/c1-10-12(15(20)23-2)8-19(25(21,22)18-10)9-13-16-14(17-24-13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

HIOJFMCOPAIDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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